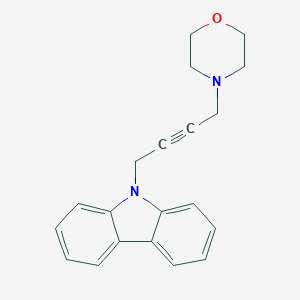

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that consists of a morpholine ring and a carbazole moiety. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.

Mécanisme D'action

Target of Action

The primary target of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is the lysosomal pH . Lysosomal pH is an important modulator for many cellular processes . An agent that is capable of regulating lysosomal pH may find a wide range of potential applications in the field of biomedicine .

Mode of Action

This compound interacts with its targets by efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of lysosomal pH . By disrupting the homeostasis of lysosomal pH, this compound can influence various cellular processes that are modulated by lysosomal pH .

Pharmacokinetics

Its ability to facilitate the transmembrane transport of chloride anions suggests that it may have unique adme properties

Result of Action

The result of the action of this compound is the disruption of lysosomal pH homeostasis . This disruption can lead to the inactivation of the lysosomal Cathepsin B enzyme , which may have significant effects on cellular processes.

Action Environment

The action environment of this compound is primarily within the lysosome, where it disrupts pH homeostasis . Environmental factors that influence lysosomal pH could potentially affect the action, efficacy, and stability of this compound . .

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is its excellent solubility in various organic solvents, making it easy to handle in the laboratory. However, the compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, the compound's stability under different environmental conditions needs to be studied further to determine its shelf life and storage conditions.

Orientations Futures

There are several future directions that researchers can explore with 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine. One potential application is in the development of new materials for organic electronics, such as OLEDs and DSSCs. The compound's antioxidant and anti-inflammatory properties also make it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, further studies can be conducted to understand the compound's mechanism of action and its potential interactions with biological targets.

In conclusion, this compound is a promising compound that has shown excellent potential in various scientific fields. Its excellent solubility, antioxidant, and anti-inflammatory properties make it a subject of interest for researchers worldwide. With further studies, this compound can be used to develop new materials and drugs that can benefit society.

Méthodes De Synthèse

The synthesis of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine involves the reaction of 4-bromo-N-(morpholin-4-yl)but-2-ynamide and 9H-carbazole in the presence of a palladium catalyst. This method has been optimized to produce high yields of the compound with excellent purity.

Applications De Recherche Scientifique

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). The compound has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent photovoltaic properties.

Propriétés

IUPAC Name |

4-(4-carbazol-9-ylbut-2-ynyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21/h1-4,7-10H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZWQRQOHGSIJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCN2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloro-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502637.png)

![Ethyl 6-ethoxy-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502638.png)

![2-amino-4-(2,4-dichlorophenyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B502639.png)

![1-{[5-(Allylamino)-3,4-diphenylpyrimido[4,5-c]pyridazin-7-yl]sulfanyl}acetone](/img/structure/B502640.png)

![2-{[5-(Allylamino)-3,4-diphenylpyrimido[4,5-c]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B502641.png)

![N-({[5-(allylamino)-3,4-diphenylpyrimido[4,5-c]pyridazin-7-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B502642.png)

![6-[(4-chlorobenzyl)sulfanyl]-3-methyl-5-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-imine](/img/structure/B502646.png)

![N-benzyl-N'-{[(5-ethyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]acetyl}urea](/img/structure/B502648.png)

![5-Ethyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidine-6-thiol](/img/structure/B502649.png)

![5-ethyl-6-(ethylsulfanyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-imine](/img/structure/B502650.png)

![N-{[(5-allyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B502654.png)

![5-allyl-6-[(4-fluorobenzyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-imine](/img/structure/B502655.png)

![2-[(5-Imino-6-methyl-3,4-diphenyl-5,6-dihydropyrimido[4,5-c]pyridazin-7-yl)sulfanyl]-1-(2-thienyl)ethanone](/img/structure/B502657.png)